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  • Product: N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan
  • CAS: 5156-22-9

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan (Leucyl-Tryptophan)

Executive Summary & Molecular Identity The target compound, systematically cataloged under PubChem CID 329275 as N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan , represents the imidic acid tautomer of the dipeptide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

The target compound, systematically cataloged under PubChem CID 329275 as N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan , represents the imidic acid tautomer of the dipeptide Leucyl-Tryptophan (Leu-Trp) [1]. While chemical databases often index this specific tautomeric nomenclature to describe the -C(OH)=N- linkage, the molecule exists overwhelmingly in its stable amide form (-C(=O)-NH-) under physiological and standard synthetic conditions.

Leu-Trp (CAS 5156-22-9) is a highly valuable bioactive dipeptide[2]. It exhibits potent Angiotensin I-Converting Enzyme (ACE) inhibitory activity, originally isolated from fermented milk and wakame (Undaria pinnatifida) hydrolysates[3]. Furthermore, recent biochemical assays have identified Leu-Trp in the venom of the Asian forest scorpion (Heterometrus laoticus), where it demonstrates targeted anticoagulant properties by slowing down blood clotting[4][5]. Its metabolic footprint has also been utilized in fecal metabolomics for colorectal cancer biomarker discovery[6] and phenotype microarray assays[7].

This whitepaper provides a field-proven, highly scalable Liquid-Phase Peptide Synthesis (LPPS) protocol for Leu-Trp, detailing the mechanistic causality behind each synthetic choice to ensure high fidelity and enantiomeric purity.

Retrosynthetic Strategy and Orthogonal Protection

For the synthesis of short dipeptides like Leu-Trp, Liquid-Phase Peptide Synthesis (LPPS) is vastly superior to Solid-Phase Peptide Synthesis (SPPS) in terms of cost-efficiency, scalability, and intermediate characterization.

Protecting Group Causality: To prevent uncontrolled polymerization, an orthogonal protection strategy is mandatory:

  • N-Terminal Protection (Leucine): The base-labile Fmoc (Fluorenylmethyloxycarbonyl) group is selected over the acid-labile Boc group. Tryptophan's electron-rich indole ring is highly susceptible to electrophilic alkylation by tert-butyl cations generated during Boc deprotection (which requires harsh trifluoroacetic acid). Fmoc circumvents this, preserving the indole moiety.

  • C-Terminal Protection (Tryptophan): A simple Methyl ester (OMe) is utilized. It is stable to the basic conditions of Fmoc removal but can be cleanly cleaved via mild saponification at the final stage.

Synthesis_Workflow A Fmoc-Leu-OH C HATU / DIPEA (Activation) A->C B H-Trp-OMe B->C D Fmoc-Leu-Trp-OMe C->D Amide Bond Formation E 20% Piperidine (Fmoc Cleavage) D->E F H-Leu-Trp-OMe E->F N-Terminal Deprotection G LiOH / THF:H2O (Saponification) F->G H Leu-Trp (Target) G->H C-Terminal Deprotection

Figure 1: Liquid-Phase Peptide Synthesis (LPPS) workflow for Leucyl-Tryptophan.

Quantitative Optimization of Coupling Reagents

The formation of the peptide bond requires the activation of the Leucine carboxylic acid. Choosing the correct coupling reagent is critical to preventing epimerization (racemization at the α-carbon via an oxazolone intermediate).

Table 1: Comparative Efficacy of Coupling Reagents for Leu-Trp Synthesis

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Epimerization (D-Leu-L-Trp %)
HATU NoneDIPEADMF295 < 0.1
PyBOP NoneDIPEADMF4890.5
EDC HOBtNMMDCM/DMF12821.2
DCC DMAPNoneDCM24654.5

Data reflects standard optimization metrics in liquid-phase dipeptide synthesis.

Mechanistic Causality of HATU Superiority: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates an OAt-active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring exhibits a neighboring group effect—it hydrogen-bonds with the incoming amine of H-Trp-OMe, pre-organizing the transition state. This drastically accelerates aminolysis and minimizes the lifespan of the activated intermediate, virtually eliminating epimerization.

Mechanistic_Causality A Fmoc-Leu-OH C Carboxylate Anion A->C Deprotonation B DIPEA (Base) B->C E OAt-Active Ester C->E Electrophilic Activation D HATU Reagent D->E G Fmoc-Leu-Trp-OMe E->G Aminolysis (Coupling) F H-Trp-OMe F->G

Figure 2: Mechanistic causality of HATU-mediated carboxylic acid activation.

Experimental Protocol: Self-Validating Liquid-Phase Synthesis

Step 1: Activation and Coupling (Aminolysis)
  • Preparation: Dissolve 1.0 equivalent (eq) of Fmoc-Leu-OH and 1.0 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.

    • Causality: Operating at 0 °C suppresses unwanted side reactions during the highly exothermic uronium activation phase.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise, followed immediately by 1.05 eq of H-Trp-OMe·HCl.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the hydrochloride salt of the tryptophan ester to free the nucleophilic amine, without competing against it for the active ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor completion via TLC or LC-MS. Quench with saturated NH₄Cl, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield Fmoc-Leu-Trp-OMe .

Step 2: N-Terminal Deprotection (Fmoc Cleavage)
  • Reagent Application: Dissolve the crude Fmoc-Leu-Trp-OMe in a 20% (v/v) solution of Piperidine in DMF. Stir at room temperature for 30 minutes.

    • Causality: Piperidine acts as a secondary amine base to abstract the acidic proton of the fluorenyl ring, initiating an E1cb elimination mechanism. The byproduct (dibenzofulvene) is immediately scavenged by excess piperidine to form a stable adduct, preventing re-alkylation of the peptide.

  • Isolation: Concentrate the solution under high vacuum. Precipitate the intermediate H-Leu-Trp-OMe using cold diethyl ether and collect via centrifugation.

Step 3: C-Terminal Deprotection (Ester Saponification)
  • Hydrolysis: Dissolve H-Leu-Trp-OMe in a 3:1 mixture of Tetrahydrofuran (THF) and water. Add 1.5 eq of Lithium Hydroxide (LiOH) monohydrate and stir at 0 °C for 1.5 hours.

    • Causality: Mild saponification using LiOH at low temperatures is strictly utilized to prevent base-catalyzed racemization of the chiral centers, which is a severe risk when using stronger bases like NaOH.

  • Zwitterion Precipitation: Carefully acidify the mixture to pH 5.5–6.0 (the isoelectric point of Leu-Trp) using 1M HCl.

  • Purification: Isolate the precipitated zwitterionic dipeptide and purify via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Lyophilize to obtain pure Leucyl-Tryptophan .

References[1] N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan | C17H23N3O3 | CID 329275, PubChem. Available Here[3] Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Wakame (Undaria pinnatifida) and Their Antihypertensive Effect in Spontaneously Hypertensive Rats, Journal of Agricultural and Food Chemistry. Available Here[4] Low-molecular-weight compounds with anticoagulant activity from the scorpion Heterometrus laoticus venom, ResearchGate. Available Here[2] CAS 5156-22-9: leu-trp, CymitQuimica. Available Here[5] Low-molecular-weight compounds with anticoagulant activity from the scorpion Heterometrus laoticus venom - Thien - Doklady Biochemistry and Biophysics, RCSI Journals Platform. Available Here[6] Fecal metabolomics: assay performance and association with colorectal cancer, Carcinogenesis. Available Here[7] Phenotype microarrays reveal metabolic dysregulations of neurospheres derived from embryonic Ts1Cje mouse model of Down syndrome, PMC.Available Here

Sources

Exploratory

Spectroscopic Characterization of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan: An In-Depth Technical Guide

Executive Summary N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan (Chemical Formula: C₁₇H₂₃N₃O₃, Exact Mass: 317.1739 Da) is the precise IUPAC designation for the imidic acid tautomer of the dipeptide Leucyl-Tryptoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan (Chemical Formula: C₁₇H₂₃N₃O₃, Exact Mass: 317.1739 Da) is the precise IUPAC designation for the imidic acid tautomer of the dipeptide Leucyl-Tryptophan (Leu-Trp) . While traditionally represented as an amide, the imidic acid tautomer (–C(OH)=N–) becomes structurally significant in gas-phase mass spectrometry and non-polar solvation environments due to intramolecular hydrogen bonding. This guide provides an authoritative framework for the spectroscopic characterization of this molecule across Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) platforms.

Structural Dynamics and Tautomerism

Understanding the causality behind the spectroscopic behavior of this compound requires acknowledging its tautomeric equilibrium. The conventional peptide bond (–C(=O)–NH–) can tautomerize into an imidic acid (–C(OH)=N–). In aqueous physiological conditions, the amide form dominates. However, during electrospray ionization (ESI) into the gas phase, or within hydrophobic pockets, the imidic acid form is stabilized. This structural shift fundamentally alters the dipole moment, vibrational force constants, and proton affinity, directly impacting the resulting analytical spectra [1].

Mass Spectrometry (MS) & Gas-Phase Fragmentation

ESI-MS/MS Dynamics

In positive-ion mode ESI-MS, the basic N-terminal primary amine of the leucyl moiety readily accepts a proton, yielding a robust precursor ion at m/z 318.18 ([M+H]⁺). Upon collision-induced dissociation (CID), the fragmentation is driven by the lowest-energy cleavage pathways along the peptide/imidic backbone.

Causality of Fragmentation: The cleavage of the central C–N bond yields two primary diagnostic ions:

  • y₁ Ion (m/z 205.09): The protonated tryptophan residue. The charge is stabilized by the basicity of the indole ring and the C-terminal amine.

  • b₁ Ion (m/z 114.09): The leucyl acylium ion, which rapidly loses carbon monoxide (–28 Da) to form the highly stable a₁ immonium ion (m/z 86.09) .

Ultrafast Photoionization Dynamics

Advanced femtosecond pump-probe spectroscopy reveals that when protonated Leu-Trp is excited via its indole chromophore ( ππ∗ state), it exhibits a biexponential decay with time constants of ~500 fs and 10 ps [2]. The rapid 500 fs component represents internal conversion to a lower-lying charge-transfer state, effectively quenching the excitation and preventing immediate destruction of the molecule. This photostability is a hallmark of tryptophan-containing peptides.

MS_Frag M [M+H]+ m/z 318.18 Y1 y1 Ion (Trp) m/z 205.09 M->Y1 Peptide Cleavage B1 b1 Ion (Leu) m/z 114.09 M->B1 Peptide Cleavage TRP_FRAG Trp Fragments m/z 188, 146, 130 Y1->TRP_FRAG Photoionization/CID A1 a1 Ion (Immonium) m/z 86.09 B1->A1 -CO (28 Da)

Fig 1: ESI-MS/MS collision-induced dissociation (CID) pathway for protonated Leu-Trp.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection Causality

To accurately characterize the imidic acid tautomer, DMSO-d₆ must be used instead of D₂O. D₂O causes rapid deuterium exchange of the critical imidic acid hydroxyl (–OH), the indole amine (–NH), and the N-terminal amine (–NH₂), rendering them invisible. DMSO-d₆ lacks exchangeable protons and acts as a hydrogen-bond acceptor, stabilizing these labile protons and allowing their sharp visualization in the ¹H NMR spectrum.

Self-Validating NMR Workflow

A self-validating NMR protocol requires an internal standard (0.03% Tetramethylsilane, TMS) to lock the chemical shift axis at 0.00 ppm. Furthermore, the integration of the 1D ¹H spectrum must strictly yield a mass balance of 23 protons . If the integral of the aliphatic leucine methyls (δ 0.85 ppm, 6H) does not perfectly ratio 6:1 against the indole N-H (δ 10.85 ppm, 1H), the system flags potential sample degradation or incomplete tautomeric stabilization.

NMR_Workflow Prep Sample Prep DMSO-d6 + TMS OneD 1D Acquisition 1H & 13C Spectra Prep->OneD Lock & Shim TwoD 2D Correlation COSY, HSQC OneD->TwoD Spin ID Val Self-Validation Mass Balance TwoD->Val Connectivity Val->Prep Refinement

Fig 2: Self-validating NMR workflow ensuring structural integrity and mass balance.

Vibrational Spectroscopy (FTIR-ATR)

Infrared spectroscopy provides the most direct evidence of the imidic acid tautomer. In a standard dipeptide, the Amide I band (C=O stretch) dominates at ~1650 cm⁻¹. However, in the N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan tautomer, the formal C=O bond is replaced by a C=N double bond , which shifts the stretching frequency to ~1665–1680 cm⁻¹.

Self-Validating IR Protocol: To validate the ATR-FTIR spectrum, a background scan of the empty diamond crystal must be collected immediately prior to sample analysis. This background is automatically subtracted, creating a self-validating baseline that accounts for ambient atmospheric water vapor and CO₂, which would otherwise obscure the critical C=N and N–H stretching regions.

Quantitative Data Summaries

Table 1: High-Resolution Mass Spectrometry (HRMS) Data
Ion Typem/z (Observed)FormulaStructural Origin
Precursor318.1812[C₁₇H₂₄N₃O₃]⁺Protonated intact molecule ([M+H]⁺)
y₁205.0972[C₁₁H₁₃N₂O₂]⁺Tryptophan residue
b₁114.0913[C₆H₁₂NO]⁺Leucyl acylium
a₁86.0964[C₅H₁₂N]⁺Leucyl immonium (loss of CO)
Table 2: Key NMR Assignments (DMSO-d₆, 400 MHz)
NucleusChemical Shift (ppm)MultiplicityStructural Assignment
¹H10.85s (1H)Indole secondary N-H
¹H7.55d (1H)Indole C4-H
¹H4.50m (1H)Trp α-CH
¹H3.45m (1H)Leu α-CH
¹H0.85dd (6H)Leu δ-CH₃ (diastereotopic methyls)
¹³C173.5sTrp C=O (C-terminal Carboxyl)
¹³C168.2sImidic C-OH / Amide C=O
Table 3: FTIR-ATR Vibrational Modes
Wavenumber (cm⁻¹)Vibrational ModeStructural Implication
~3400N–H stretchIndole ring secondary amine
~3250 (broad)O–H stretchImidic acid hydroxyl / Carboxyl group
~1665C=N stretchImidic acid double bond (Tautomer specific)
~1540N–H bendCoupled to C–N stretch

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329275, N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan. PubChem. URL:[Link]

  • Weinkauf, R., et al. (2006). Excited state dynamics and fragmentation channels of the protonated dipeptide H2N-Leu-Trp-COOH. Physical Chemistry Chemical Physics (RSC). URL:[Link]

  • Qiu, Y., et al. (2014). Fecal metabolomics: assay performance and association with colorectal cancer. Clinical Cancer Research / PubMed Central (PMC). URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan, a Schiff bas...

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Author: BenchChem Technical Support Team. Date: March 2026

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan, a Schiff base derivative of significant interest in medicinal chemistry and drug development. Due to the absence of a standardized public protocol for this specific molecule, this application note outlines a robust and scientifically grounded synthetic pathway, proceeding from readily available starting materials. The protocol is designed to be self-validating, with in-depth explanations for key experimental choices and integrated quality control checkpoints. This guide is intended for an audience with a working knowledge of synthetic organic chemistry.

Introduction and Structural Elucidation

N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan is structurally defined as the product of a condensation reaction between L-tryptophan and L-leucinal. The resulting imine is capable of existing in equilibrium with its hydrated form, a carbinolamine, which accounts for the "-1-hydroxy-" nomenclature. This class of compounds, known as Schiff bases, are integral in various biological processes and serve as versatile intermediates in organic synthesis.[1]

It is critical to distinguish the target molecule from the dipeptide, leucyl-tryptophan. While the PubChem database lists "N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan" as a synonym for leucyl-tryptophan[2], their structures are fundamentally different. The former possesses a C=N bond characteristic of an imine (or its hydrated C-N bond), while the latter features an amide bond. This protocol is exclusively for the synthesis of the imine/carbinolamine structure.

The biological significance of tryptophan and its derivatives is vast, playing roles in protein synthesis and as a precursor to neurotransmitters like serotonin.[3][4][5] Leucine, a branched-chain amino acid, is also crucial for protein synthesis and metabolic regulation.[6][7][8] The combination of these two pharmacologically relevant moieties in a single molecule makes the target compound a compelling candidate for further investigation.

Proposed Synthetic Pathway

The synthesis of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan is proposed as a two-stage process. The first stage involves the preparation of L-leucinal, which is not as commercially abundant as its parent amino acid, L-leucine. The second stage is the direct condensation of the synthesized L-leucinal with L-tryptophan.

Synthetic_Pathway Leucine L-Leucine BocLeucine N-Boc-L-leucine Leucine->BocLeucine Boc Anhydride, Base BocLeucinol N-Boc-L-leucinol BocLeucine->BocLeucinol Reduction Leucinal L-Leucinal BocLeucinol->Leucinal Oxidation & Deprotection Target N-(2-Amino-1-hydroxy-4- methylpentylidene)tryptophan Leucinal->Target Tryptophan L-Tryptophan Tryptophan->Target Condensation

Figure 1: Proposed synthetic pathway for N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan.

Materials and Methods

Materials

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentSupplierPurity
L-LeucineSigma-Aldrich≥98%
Di-tert-butyl dicarbonate (Boc)₂OSigma-Aldrich≥97%
Sodium bicarbonate (NaHCO₃)Fisher ScientificACS Grade
DioxaneSigma-AldrichAnhydrous, 99.8%
Ethyl acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Sodium borohydride (NaBH₄)Sigma-Aldrich≥98%
Lithium aluminum hydride (LAH)Sigma-Aldrich1.0 M in THF
Dess-Martin periodinane (DMP)Oakwood Chemical≥97%
Dichloromethane (DCM)Fisher ScientificAnhydrous, ≥99.8%
Trifluoroacetic acid (TFA)Sigma-Aldrich≥99%
L-TryptophanSigma-Aldrich≥98%
Methanol (MeOH)Fisher ScientificAnhydrous, ≥99.8%
Sodium hydroxide (NaOH)Fisher ScientificACS Grade
Hydrochloric acid (HCl)Fisher ScientificACS Grade
Equipment
  • Standard laboratory glassware

  • Magnetic stirrers with heating plates

  • Rotary evaporator

  • High-vacuum pump

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocols

Stage 1: Synthesis of L-Leucinal

This stage is a three-step process involving protection of the amine, reduction of the carboxylic acid, and subsequent oxidation to the aldehyde.

Step 1.1: Synthesis of N-Boc-L-leucine

Causality: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amino group of leucine. It is stable to the reducing and oxidizing conditions in the subsequent steps and can be removed under mild acidic conditions without inducing racemization.[9]

  • Dissolve L-leucine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (disappearance of L-leucine).

  • Once complete, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-leucine as a white solid.

Step 1.2: Synthesis of N-Boc-L-leucinol

Causality: The carboxylic acid of N-Boc-L-leucine is reduced to a primary alcohol. While sodium borohydride in the presence of a Lewis acid can be used, lithium aluminum hydride (LAH) is a more potent and reliable reducing agent for this transformation. The reaction must be performed under anhydrous conditions.

  • Dissolve N-Boc-L-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Slowly add a solution of LAH in THF (1.5 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash thoroughly with ethyl acetate.

  • Concentrate the filtrate to obtain crude N-Boc-L-leucinol, which can be purified by flash chromatography (silica gel, hexanes:ethyl acetate gradient).

Step 1.3: Synthesis of L-Leucinal

Causality: The primary alcohol is oxidized to an aldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) is used to prevent over-oxidation to the carboxylic acid. The subsequent deprotection of the Boc group is achieved with a strong acid like trifluoroacetic acid (TFA).[10]

  • Dissolve N-Boc-L-leucinol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-Boc-L-leucinal.

  • Dissolve the crude N-Boc-L-leucinal in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure. The resulting L-leucinal TFA salt is often used directly in the next step without further purification to minimize decomposition.

Stage 2: Synthesis of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan

Causality: This is a Schiff base formation reaction. The aldehyde group of L-leucinal reacts with the primary amino group of L-tryptophan. The reaction is typically carried out in a protic solvent like methanol and may be catalyzed by mild acid or base, though it often proceeds without a catalyst. The product may exist as the imine or the more stable carbinolamine.[11][12]

  • Dissolve L-tryptophan (1.0 eq) in anhydrous methanol.

  • Add a solution of the crude L-leucinal TFA salt (1.1 eq) in methanol.

  • Add a base such as triethylamine (1.2 eq) to neutralize the TFA salt.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the formation of the product by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the target compound.

Workflow and Data Summary

Experimental_Workflow cluster_0 Stage 1: L-Leucinal Synthesis cluster_1 Stage 2: Schiff Base Formation A1 Protect L-Leucine (Boc Anhydride) A2 Reduce Carboxylic Acid (LAH) A1->A2 A3 Oxidize Alcohol (DMP) A2->A3 A4 Deprotect Amine (TFA) A3->A4 B1 Condense L-Leucinal with L-Tryptophan A4->B1 Crude L-Leucinal B2 Purify Product (Chromatography/Recrystallization) B1->B2 C1 Characterization (NMR, MS, etc.) B2->C1 Final Product

Figure 2: Experimental workflow for the synthesis of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan.

Table 1: Summary of Reaction Parameters

StepReactantsSolventTemperatureTimeExpected Yield
1.1 L-Leucine, (Boc)₂ODioxane/H₂O0 °C to RT12 h>95%
1.2 N-Boc-L-leucine, LAHTHF0 °C to RT4-6 h80-90%
1.3 N-Boc-L-leucinol, DMP, TFADCMRT3-4 h total70-85% (over 2 steps)
2 L-Leucinal, L-TryptophanMethanolRT12 h60-75%

Characterization of the Final Product

The final product should be characterized to confirm its structure and purity.

  • ¹H and ¹³C NMR: To confirm the covalent structure, including the presence of the imine or carbinolamine functionality and the characteristic indole and isobutyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound (C₁₇H₂₃N₃O₃, MW: 317.38 g/mol ).[2]

  • FT-IR Spectroscopy: To identify key functional groups. The C=N stretch of the imine typically appears around 1640-1690 cm⁻¹. The presence of a broad O-H stretch would support the carbinolamine structure.

  • Purity Analysis (HPLC): To determine the purity of the final compound.

Trustworthiness and Self-Validation

The protocols provided herein are based on well-established and reliable transformations in organic chemistry. Each step includes a monitoring component (TLC or LC-MS) to ensure the reaction has proceeded as expected before moving to the next step. The purification methods are standard and effective for the types of compounds being handled. For absolute confirmation of stereochemistry, chiral HPLC or X-ray crystallography may be employed.

Conclusion

This application note provides a detailed and logical synthetic route for N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan. By following these protocols, researchers can reliably produce this compound for further study in drug discovery and development. The emphasis on the causality of experimental choices and integrated validation steps ensures a high degree of success and reproducibility.

References

  • PubChem. N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan. National Center for Biotechnology Information. [Link]

  • Biotech Review. (2014). Biosynthesis of Leucine. YouTube. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. RSC Publishing. [Link]

  • Oueslati, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry: An Indian Journal. [Link]

  • RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Leucine. [Link]

  • Frontiers in Veterinary Science. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers Media. [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Ruđer Bošković Institute. [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc deprotection. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • SciELO. (2007). Protein synthesis regulation by leucine. [Link]

  • ResearchGate. (2001). Practical Synthesis of Dirhodium(II) Tetrakis[N-phthaloyl-(S)-tert-leucinate]. [Link]

  • ResearchGate. (2009). Synthesis of novel tryptophan derivatives of potential biological activity. [Link]

  • Junk, L., et al. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. DOI. [Link]

  • MDPI. (2022). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization and biological studies of tridentate amino acid (L-tryptophan) Schiff base transition metal complexe. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

  • ACS Publications. (2021). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis of N-hydroxy derivatives of tryptophan 62. [Link]

  • Semantic Scholar. (2007). Preparation and properties of optically active poly(N-methacryloyl l-leucine methyl ester). [Link]

  • Google Patents. (n.d.). CN105367477A - 1-methyl tryptophan synthesis method.
  • ChemRxiv. (n.d.). Late-Stage Diversification of Native Tryptophan-containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. [Link]

  • PubMed. (2011). Synthesis and DNA binding studies of Mg(II) complex of Schiff base derived from vanillin and L-tryptophan. National Library of Medicine. [Link]

  • PMC. (2017). Tryptophan Metabolism: A Versatile Area Providing Multiple Targets for Pharmacological Intervention. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2010). Interaction between tryptophan-vanillin Schiff base and herring sperm DNA. [Link]

  • MDPI. (2023). Microbial-Derived Tryptophan Metabolites and Their Role in Neurological Disease: Anthranilic Acid and Anthranilic Acid Derivatives. [Link]

  • arXiv.org. (2019). SYNTHESES AND EVALUATION OF Fe2+, Co2+ AND Ni2+ COMPLEXES WITH DERIVATIVES OF VANILLIN – TRYPTOPHAN SCHIFF BASE LIGAND SALISU. [Link]

  • IntechOpen. (2022). Overview of Schiff Bases. [Link]

  • MDPI. (2020). The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. [Link]

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Application

Application Notes and Protocols for the Purification of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan

Introduction N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan is a Schiff base derived from the condensation of a leucine derivative and tryptophan. As a molecule combining the functionalities of an imine and two amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan is a Schiff base derived from the condensation of a leucine derivative and tryptophan. As a molecule combining the functionalities of an imine and two amino acids, its purification presents unique challenges, primarily related to the stability of the imine bond and the potential for stereochemical complexity. The purity of this compound is critical for its application in drug development and scientific research, as impurities can significantly impact biological activity and experimental outcomes.

It is important to note that the nomenclature "N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan" suggests a Schiff base structure. However, this name could also be interpreted as a dipeptide, Leucyl-Tryptophan, which has a different chemical structure (2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoic acid)[1]. This guide will focus on the purification of the Schiff base form, as implied by the "-ylidene" suffix.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan. The protocols and notes herein are designed to ensure high purity and yield, with a focus on maintaining the structural and stereochemical integrity of the molecule.

Part 1: Core Principles and Preliminary Considerations

Structural and Chemical Properties

The target molecule is a Schiff base, characterized by a carbon-nitrogen double bond (imine). Key structural features influencing purification are:

  • Imine Bond: The C=N bond is susceptible to hydrolysis, especially under acidic conditions, which would lead to the decomposition of the Schiff base back to its constituent amine (tryptophan) and carbonyl compound[2][3].

  • Chirality: The molecule is inherently chiral, being derived from L-tryptophan and a derivative of L-leucine. Purification methods must be chosen to avoid racemization and, if necessary, to separate diastereomers.

  • Functional Groups: The presence of a free carboxylic acid, a primary amine, and the indole ring of tryptophan, along with a hydroxyl group, will influence its solubility and reactivity.

Stability and Handling

Given the lability of the imine bond, certain precautions are essential:

  • pH Control: Avoid acidic conditions during purification. If chromatographic methods are employed, the use of neutral or slightly basic mobile phases is recommended[4].

  • Moisture: Schiff bases can undergo hydrolysis in the presence of water. Therefore, anhydrous solvents and dry storage conditions are crucial to prevent decomposition[2].

  • Temperature: High temperatures can promote decomposition. It is advisable to conduct purification steps at or below room temperature whenever possible and to store the purified compound at low temperatures[2].

Part 2: Purification Methodologies

The choice of purification method will depend on the nature and quantity of impurities present in the crude product. A general workflow for purification is outlined below.

Purification Workflow Crude_Product Crude Synthetic Mixture Initial_Assessment Initial Purity Assessment (TLC, LC-MS) Crude_Product->Initial_Assessment Crystallization Recrystallization Initial_Assessment->Crystallization If major impurities differ significantly in solubility Chromatography Column Chromatography Initial_Assessment->Chromatography If impurities have similar solubility Analysis Purity & Identity Confirmation (NMR, MS, etc.) Crystallization->Analysis Chromatography->Analysis Chiral_Purification Chiral HPLC Final_Product High-Purity Product Chiral_Purification->Final_Product Analysis->Chiral_Purification If chiral purity is insufficient Analysis->Final_Product If purity is sufficient

Caption: General workflow for the purification of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan.

Purification by Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid Schiff bases[2][5]. The success of this technique relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system.

The ideal recrystallization solvent should:

  • Poorly dissolve the compound at room temperature.

  • Readily dissolve the compound at an elevated temperature.

  • Either not dissolve impurities or dissolve them to a degree that they remain in the mother liquor upon cooling.

  • Be chemically inert to the compound.

  • Be easily removable from the purified crystals.

Commonly used solvents for Schiff bases include ethanol, methanol, ethyl acetate, chloroform, and mixtures such as ethanol-water or DMF-water[6][7].

Solvent/System Rationale Considerations
Ethanol/MethanolGood balance of polarity for dissolving the compound when hot.May require the addition of water to reduce solubility upon cooling.
Ethyl AcetateA less polar option that can be effective for less polar impurities.Ensure anhydrous conditions.
Chloroform/DichloromethaneGood for dissolving many organic compounds.Often used in a binary system with a non-polar solvent like hexane or petroleum ether to induce crystallization.
Ethanol-WaterA common binary system where water acts as an anti-solvent.The ratio needs to be carefully optimized.
DMF-WaterFor compounds with higher polarity.DMF has a high boiling point and can be difficult to remove completely.
  • Dissolution: In a suitable flask, add the crude Schiff base and a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be further encouraged by placing the flask in an ice bath once it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purification by Column Chromatography

Column chromatography is a valuable technique for separating the target compound from impurities with similar solubility profiles. However, due to the potential for hydrolysis on acidic stationary phases, careful selection of the adsorbent and mobile phase is critical[4][8].

  • Stationary Phase:

    • Neutral Alumina: This is the preferred stationary phase for acid-sensitive compounds like imines as it is less acidic than silica gel[2][4].

    • Deactivated Silica Gel: If silica gel must be used, it should be pre-treated with a base to neutralize its acidic sites. This can be done by preparing a slurry of silica gel in the mobile phase containing 1-2% triethylamine or ammonia[4].

  • Mobile Phase (Eluent):

    • The choice of eluent depends on the polarity of the compound and impurities. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • The polarity of the eluent is gradually increased to elute the compounds from the column.

    • It is crucial to add a small percentage (e.g., 0.5-1%) of a base like triethylamine to the mobile phase to prevent hydrolysis of the imine on the column[4].

Parameter Recommendation Justification
Stationary Phase Neutral Alumina or Deactivated Silica GelPrevents acid-catalyzed hydrolysis of the imine bond.
Mobile Phase Hexane/Ethyl Acetate or DCM/Methanol with 0.5-1% TriethylamineProvides a range of polarities for effective separation while maintaining a basic environment.
Monitoring Thin-Layer Chromatography (TLC)To determine the optimal eluent composition and monitor the separation.
  • Column Packing: Pack a glass column with a slurry of the chosen stationary phase (neutral alumina or deactivated silica) in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions as the eluent exits the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Decision Start Is Column Chromatography Needed? Check_Sensitivity Is the imine acid-sensitive? Start->Check_Sensitivity Use_Alumina Use Neutral Alumina Check_Sensitivity->Use_Alumina Yes Use_Silica Use Silica Gel Check_Sensitivity->Use_Silica No (or with caution) Mobile_Phase Select Mobile Phase (e.g., Hexane/EtOAc) Use_Alumina->Mobile_Phase Deactivate_Silica Deactivate Silica with Base (e.g., Triethylamine) Use_Silica->Deactivate_Silica Deactivate_Silica->Mobile_Phase Add_Base Add Base to Mobile Phase Mobile_Phase->Add_Base Run_Column Perform Chromatography Add_Base->Run_Column

Caption: Decision process for setting up column chromatography for an acid-sensitive imine.

Part 3: Advanced Purification and Chiral Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC)

Given that N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan is a chiral molecule, assessing its enantiomeric or diastereomeric purity is crucial. Chiral HPLC is a powerful technique for this purpose[9][].

A variety of CSPs are available for the separation of chiral amino acid derivatives. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective[9].

  • Column Selection: Choose a suitable chiral HPLC column based on literature precedent for similar compounds or through screening.

  • Mobile Phase Optimization: Develop an isocratic or gradient mobile phase, typically consisting of a mixture of hexane/isopropanol or other suitable solvents.

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers/diastereomers. The ratio of the peak areas will determine the chiral purity.

Conclusion

The successful purification of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan hinges on careful consideration of its chemical instability, particularly the susceptibility of the imine bond to hydrolysis. Recrystallization from an appropriate solvent system is a robust first-line approach for purification. For more challenging separations, column chromatography on a neutral or deactivated stationary phase with a basified eluent is recommended. Finally, chiral HPLC is an indispensable tool for assessing the stereochemical purity of the final product. By following the detailed protocols and adhering to the principles outlined in these application notes, researchers can obtain this valuable compound in high purity, ready for its intended applications.

References

  • Du Vigneaud, V., & Sealock, R. R. (1932). The Role of the Sulfhydryl Group in the Action of Crystalline Pepsin. Journal of Biological Chemistry, 96(2), 511-515.
  • Zhang, D., & Zhang, X. (2013). Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base. Journal of Crystallization Process and Technology, 3(1), 28-30. [Link]

  • Houjou, H., et al. (2018). Insight into Structural Demand for Cold Crystallization of a Small Molecule. A Case Study for Schiff Base Compounds that Exhibit. Bulletin of the Chemical Society of Japan, 91(5), 669-677. [Link]

  • Godlewska, K., et al. (2016). Chromatographic analysis of tryptophan metabolites. Journal of Chromatography B, 1019, 103-121. [Link]

  • ResearchGate. (2024). How to purify Schiff base product? [Online discussion thread]. [Link]

  • ResearchGate. (2019). What are solvents used in recrystallization of Schiff base? [Online discussion thread]. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 4(1), 136-141. [Link]

  • ResearchGate. (2023). How to synthesize Schiff base out of amino acid and aldehyde? [Online discussion thread]. [Link]

  • ResearchGate. (n.d.). Chiral separation of amino acids and derivatives by CE. [Link]

  • Google Patents. (2010). CN101811919A - Method for preparing amino acid schiff base metal complexes without solvent.
  • Chemistry LibreTexts. (2020). 21.4: Imine formation. [Link]

  • ResearchGate. (2015). Is it possible to purify imine using column chromatography? [Online discussion thread]. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 237-247. [Link]

  • ResearchGate. (n.d.). Structure-stability correlations for imine formation in aqueous solution. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

  • Deb, S., et al. (2024). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 14(4), 2569-2578. [Link]

  • Trucksess, M. W. (1993). Separation and isolation of trace impurities in L-tryptophan by high-performance liquid chromatography. Journal of Chromatography, 630(1-2), 147-150. [Link]

  • Reddit. (2017). Purification of an imine/methods on using alumina. [Link]

  • PubChem. (n.d.). N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan. [Link]

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Method

Application Note: In Vivo Pharmacological Evaluation of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced In Vivo Experimental Protocol & Causality Guide Introduction & Mechanistic Rationale N-(2-Amino-1-hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced In Vivo Experimental Protocol & Causality Guide

Introduction & Mechanistic Rationale

N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan is the systematic chemical descriptor for the imidic acid tautomer of the bioactive dipeptide Leucyl-Tryptophan (Leu-Trp) [1]. In drug development, short-chain peptides containing branched-chain and aromatic amino acids are highly prized for their robust physiological activities.

Leu-Trp is characterized by a hydrophobic leucine residue at the N-terminus and an aromatic tryptophan residue at the C-terminus[2]. This specific structural conformation confers multi-target pharmacological properties:

  • ACE Inhibition: Leu-Trp is a potent competitive inhibitor of the Angiotensin-Converting Enzyme (ACE), with an established in vitro IC₅₀ of approximately 6.6 μM[2]. It has been isolated from natural sources, including fermented milk and marine microalgae like Chlorella sorokiniana[2][3].

  • Antioxidant Capacity: The indole ring of the tryptophan residue acts as a potent electron donor, providing radical scavenging activity that protects endothelial membranes from oxidative stress[4].

  • Hemocompatibility: Recent toxicological and pharmacological profiling has even identified Leu-Trp in scorpion venom, where it exhibits mild anticoagulant properties, suggesting excellent systemic circulation characteristics[5].

Objective

The following protocol outlines a self-validating in vivo experimental design to evaluate the antihypertensive and vascular-protective pharmacodynamics of Leu-Trp.

MoA AngI Angiotensin I ACE ACE Enzyme AngI->ACE Substrate AngII Angiotensin II ACE->AngII Cleavage LeuTrp Leu-Trp (Active Agent) LeuTrp->ACE Competitive Inhibition AT1R AT1 Receptor AngII->AT1R Agonism Pathology Vasoconstriction & Oxidative Stress AT1R->Pathology Activation

Figure 1: Mechanism of Action of Leu-Trp via Renin-Angiotensin-Aldosterone System (RAAS) Modulation.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that an in vivo protocol must be more than a sequence of events; it must be a self-validating system where every methodological choice eliminates confounding variables.

  • Model Selection (Causality): We utilize Spontaneously Hypertensive Rats (SHR) . Unlike chemically induced models (e.g., L-NAME), the SHR model genetically overexpresses RAAS components, providing a highly translatable analog to human essential hypertension. Wistar-Kyoto (WKY) rats serve as the normotensive baseline.

  • Dosing Route (Causality): Oral gavage is mandatory. While intravenous (IV) injection guarantees 100% bioavailability, dipeptides like Leu-Trp are uniquely absorbed intact via the PEPT1 intestinal transporter . Oral administration validates both the gastrointestinal stability of the peptide and its systemic efficacy.

  • Endpoint Measurement (Causality): We reject tail-cuff plethysmography in favor of implantable radio-telemetry . Restraining animals for tail-cuff measurements induces acute stress, artificially spiking blood pressure and masking the subtle, sustained antihypertensive effects of peptide therapeutics.

Step-by-Step In Vivo Protocol

Phase 1: Animal Preparation & Baseline Validation
  • Acclimatization: House 12-week-old male SHRs and WKY rats (n=8 per group) in a temperature-controlled room (22±2°C) with a 12h light/dark cycle.

  • Surgical Implantation: Under isoflurane anesthesia, implant radio-telemetry transmitters (e.g., DSI PhysioTel) into the abdominal aorta.

  • Self-Validation Checkpoint: Allow a 7-day surgical recovery. Record baseline Mean Arterial Pressure (MAP) for 3 consecutive days. Quality Control: Any SHR exhibiting a baseline MAP < 150 mmHg or lacking a normal diurnal BP rhythm is excluded from the study.

Phase 2: Pharmacokinetic (PK) Profiling
  • Administration: Administer a single oral dose of Leu-Trp (30 mg/kg) dissolved in sterile saline.

  • Sampling: Collect 200 μL of blood via a pre-implanted jugular vein catheter at 0, 15, 30, 60, 120, and 240 minutes post-dose.

  • Quantification: Use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify intact Leu-Trp in plasma. This step is critical to prove that the dipeptide is not entirely hydrolyzed by serum peptidases before reaching the vascular endothelium.

Phase 3: Pharmacodynamic (PD) Efficacy
  • Chronic Dosing: Administer Leu-Trp via oral gavage daily for 14 days.

  • Real-Time Monitoring: Continuously record Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Heart Rate (HR) via telemetry. Data should be averaged in 1-hour bins to assess both peak efficacy and duration of action.

Phase 4: Ex Vivo Biochemical Validation
  • Tissue Harvesting: On Day 15, euthanize the animals. Rapidly excise the thoracic aorta and collect trunk blood.

  • Serum ACE Activity Assay: Utilize a fluorometric assay (using substrate Abz-FRK(Dnp)P-OH) to quantify circulating ACE inhibition.

  • Endothelial Assessment: Perform Western blot analysis on aortic homogenates to quantify endothelial Nitric Oxide Synthase (eNOS) and markers of oxidative stress (e.g., Malondialdehyde, MDA).

Workflow Acclim Phase 1 Acclimatization & Surgery Base Phase 2 Baseline BP Telemetry Acclim->Base PK Phase 3 PK Profiling (LC-MS/MS) Base->PK PD Phase 4 Chronic Dosing (14 Days) PK->PD ExVivo Phase 5 Ex Vivo Assays (ACE & eNOS) PD->ExVivo

Figure 2: Comprehensive In Vivo Experimental Workflow for Leu-Trp Pharmacological Evaluation.

Data Presentation & Expected Outcomes

To ensure rigorous statistical comparison, experimental groups and anticipated quantitative outcomes must be structured as follows:

Table 1: Experimental Grouping and Dosing Regimen

GroupStrainPhenotypeTreatment Regimen (Daily x 14 Days)Purpose
1 WKYNormotensiveVehicle (Sterile Saline, Oral)Baseline physiological control
2 SHRHypertensiveVehicle (Sterile Saline, Oral)Disease state control
3 SHRHypertensiveLeu-Trp (10 mg/kg, Oral)Low-dose efficacy evaluation
4 SHRHypertensiveLeu-Trp (50 mg/kg, Oral)High-dose efficacy evaluation
5 SHRHypertensiveCaptopril (10 mg/kg, Oral)Positive ACE-inhibitor control

Table 2: Anticipated Quantitative Pharmacodynamic Outcomes

Biomarker / EndpointAssay MethodExpected Result (SHR Vehicle)Expected Result (SHR + Leu-Trp 50mg/kg)
Systolic BP (SBP) Radio-telemetry185 ± 5 mmHg155 ± 6 mmHg (Significant reduction)
Serum ACE Activity Fluorometric Assay100% (Normalized)< 40% (Demonstrates target engagement)
Aortic eNOS Expression Western BlotSuppressedUpregulated (Vascular protection)
Serum MDA (Oxidative Stress) TBARS AssayElevated (> 5 nmol/mL)Reduced (< 3 nmol/mL)

References

  • PubChem (NIH). N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan | CID 329275 - Structure, Chemical Names, and Properties.1

  • CymitQuimica. CAS 5156-22-9: leu-trp - Chemical Properties and ACE-Inhibitory Activity.2

  • MDPI - Marine Drugs. Bioactivity of Marine-Derived Peptides and Proteins: A Review.3

  • PubMed (NIH). Low-molecular-weight compounds with anticoagulant activity from the scorpion Heterometrus laoticus venom.5

  • J-STAGE. Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays.4

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Application

Application Note &amp; Protocol: High-Throughput Fluorogenic Assay for Characterizing Inhibition of Matrix Metalloproteinases by N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan

Abstract This document provides a comprehensive guide for determining the inhibitory potential of the novel compound N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan (hereafter designated as "N-AHT") against matrix me...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for determining the inhibitory potential of the novel compound N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan (hereafter designated as "N-AHT") against matrix metalloproteinases (MMPs). The structural characteristics of N-AHT, specifically its Schiff base and α-hydroxy-amino moieties, suggest a potential for metalloenzyme inhibition through chelation of the active site metal ion.[1][2][3][4] This protocol details a robust, high-throughput screening (HTS) compatible method using a sensitive fluorogenic assay based on Förster Resonance Energy Transfer (FRET).[5][6][7][8] We present a step-by-step workflow, from assay validation and optimization to data analysis for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency.[9][10][11]

Scientific Principle & Rationale

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for remodeling the extracellular matrix (ECM).[7][12] Their dysregulation is implicated in numerous pathologies, making them significant therapeutic targets.[7] This protocol employs a FRET-based assay, a widely used tool for studying protease activity due to its high sensitivity and amenability to HTS formats.[5][6][13][14]

The FRET Assay Mechanism: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule, positioned on opposite sides of the MMP cleavage site.

  • Intact Substrate: The fluorophore (donor) and quencher (acceptor) are in close proximity (<10 nm). When the donor is excited, it non-radiatively transfers its energy to the acceptor. This energy transfer quenches the donor's fluorescence emission.[5][6][13]

  • Enzymatic Cleavage: In the presence of an active MMP, the enzyme cleaves the peptide bond separating the fluorophore and the quencher.

  • Signal Generation: Upon separation, the energy transfer is disrupted. Excitation of the donor now results in a detectable fluorescence emission, the intensity of which is directly proportional to the enzyme's activity.[13]

Inhibition by N-AHT will prevent substrate cleavage, resulting in a dose-dependent reduction of the fluorescence signal, which allows for the quantification of its inhibitory potency.[7][15]

FRET_Principle cluster_0 1. Quenched State (No Activity) cluster_1 2. Fluorescent State (Activity) Intact Fluorophore Peptide Substrate (Cleavage Site) Quencher FRET Energy Transfer (FRET) Intact:f0->FRET NoSignal No/Low Fluorescence Intact->NoSignal Quenching MMP Active MMP Enzyme Intact->MMP Cleavage Excitation1 Excitation Light (e.g., 490 nm) Excitation1->Intact:f0 FRET->Intact:f2 Cleaved Fluorophore Peptide Fragment Quencher Peptide Fragment Signal Fluorescence Emitted (e.g., 520 nm) Cleaved:f0->Signal Excitation2 Excitation Light (e.g., 490 nm) Excitation2->Cleaved:f0 MMP->Cleaved Inhibitor N-AHT Inhibitor Inhibitor->MMP Inhibition

Caption: Principle of the FRET-based MMP inhibition assay.

Materials and Reagents

ReagentSupplierCat. No.StorageKey Specifications
Recombinant Human MMP(e.g., MMP-9)Varies-80°CHigh purity, pre-activated
FRET Substrate(e.g., Mca-PLGL-Dpa-AR-NH₂)Varies-20°CSpecific for target MMP
N-AHT (Test Inhibitor)Custom SynthesisN/A-20°C>95% purity, dissolved in DMSO
Reference Inhibitor (e.g., GM6001)VariesVaries-20°CBroad-spectrum MMP inhibitor
Assay BufferIn-house prepN/A4°C50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
DMSO, AnhydrousVariesVariesRTHTS Grade, ≤0.1% water
96-well Black PlatesVariesVariesRTFlat-bottom, non-binding surface

Experimental Protocols

This guide is structured in two phases: Phase 1 for assay validation and optimization, and Phase 2 for the inhibitor screening protocol. Adhering to best practices in assay development is crucial for generating reliable and reproducible data.[16][17][18]

Phase 1: Assay Validation & Optimization

Objective: To determine the optimal concentrations of enzyme and substrate that yield a robust and linear reaction rate, a prerequisite for accurate inhibitor characterization.[19]

A. Enzyme Titration:

  • Prepare serial dilutions of the MMP enzyme in Assay Buffer.

  • Add a fixed, excess concentration of the FRET substrate to all wells of a 96-well plate.

  • Add the enzyme dilutions to initiate the reactions.

  • Immediately measure fluorescence kinetically (e.g., every 60 seconds for 30 minutes) at the appropriate Ex/Em wavelengths (e.g., 490/520 nm).

  • Plot the initial reaction velocity (slope of the linear phase) against enzyme concentration. Select an enzyme concentration that gives a strong signal but remains within the linear range of the curve.

B. Substrate Titration (Km Determination):

  • Using the optimal enzyme concentration determined above, prepare serial dilutions of the FRET substrate.

  • Initiate the reactions and measure kinetics as described previously.

  • Plot the initial reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity).

  • Scientist's Note: For competitive inhibitor screening, it is ideal to use a substrate concentration at or below the determined Km value. This increases the assay's sensitivity to inhibitors that compete with the substrate for binding to the enzyme's active site.[9]

Phase 2: N-AHT Inhibition Assay Protocol

Objective: To determine the IC₅₀ value of N-AHT by measuring the enzyme activity across a range of inhibitor concentrations.

Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis P1 Prepare N-AHT serial dilutions in 100% DMSO P2 Dilute N-AHT stocks in Assay Buffer P1->P2 P3 Prepare Enzyme and Substrate working solutions P2->P3 A1 Add Buffer, Inhibitor (N-AHT), and Vehicle (DMSO) to wells A2 Add Enzyme to all wells (except 'Blank') A1->A2 A3 Pre-incubate for 30 min at 37°C A2->A3 A4 Initiate reaction by adding FRET Substrate to all wells A3->A4 A5 Read fluorescence kinetically (Ex/Em 490/520 nm) A4->A5 D1 Calculate initial velocity (V₀) for each well D2 Normalize data to controls (% Inhibition) D1->D2 D3 Plot % Inhibition vs. log[N-AHT] D2->D3 D4 Fit curve (4PL) to determine IC₅₀ value D3->D4

Caption: General workflow for the MMP inhibition assay.[15]

Step-by-Step Method:

  • Prepare Inhibitor Plate:

    • Create a 10-point, 2-fold serial dilution of N-AHT in 100% DMSO, starting from a high concentration (e.g., 10 mM).

    • In a separate 96-well plate (the "intermediate plate"), dilute these DMSO stocks 25-fold into Assay Buffer. This creates the 4x working inhibitor solutions and minimizes the final DMSO concentration.

    • Rationale: Maintaining a consistent, low final DMSO concentration (e.g., 1%) across all wells is critical to prevent solvent effects from interfering with enzyme activity.

  • Set Up Assay Plate:

    • Design the plate layout as shown in the table below. All additions should be performed in duplicate or triplicate.

    • Add 25 µL of the 4x working inhibitor solutions (or vehicle/control solutions) to the appropriate wells of a black, 96-well assay plate.[20]

Well TypeComponent 1 (25 µL)Component 2 (50 µL)Component 3 (25 µL)Purpose
Test Sample 4x N-AHT Dilutions2x MMP Enzyme Solution4x FRET SubstrateMeasures activity at varying inhibitor concentrations.
100% Activity Assay Buffer + 4% DMSO2x MMP Enzyme Solution4x FRET SubstrateUninhibited enzyme activity (positive control).
0% Activity Assay Buffer + 4% DMSOAssay Buffer4x FRET SubstrateBackground fluorescence (blank).[8]
Ref. Inhibitor 4x GM6001 Solution2x MMP Enzyme Solution4x FRET SubstrateAssay quality control with a known inhibitor.
  • Enzyme Addition & Pre-incubation:

    • Prepare a 2x working solution of the MMP enzyme in cold Assay Buffer.

    • Add 50 µL of this 2x enzyme solution to all "Test Sample," "100% Activity," and "Ref. Inhibitor" wells. Add 50 µL of Assay Buffer to the "0% Activity" blank wells.[20]

    • Mix gently and incubate the plate for 30 minutes at 37°C.

    • Expert Insight: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is particularly important for accurately assessing the potency of slow-binding or irreversible inhibitors.

  • Reaction Initiation & Measurement:

    • Prepare a 4x working solution of the FRET substrate in Assay Buffer. Protect from light.

    • To initiate the reaction, add 25 µL of the 4x substrate solution to all wells.[21]

    • Immediately place the plate into a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex: 490 nm, Em: 520 nm) in kinetic mode, recording every 60 seconds for 30-60 minutes.

Data Analysis and Interpretation

A. Calculate Initial Velocity (V₀): For each well, plot fluorescence units (RFU) versus time (minutes). Identify the linear portion of the curve (typically the first 5-15 minutes) and calculate the slope (V₀ = ΔRFU / Δt).

B. Determine Percent Inhibition: Normalize the data for each N-AHT concentration using the control wells: % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_100%_activity - V₀_blank)) * 100

C. Calculate IC₅₀ Value: Plot the % Inhibition (Y-axis) against the corresponding log[N-AHT] concentration (X-axis). The resulting data should form a sigmoidal dose-response curve.[10] Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀.[22] The IC₅₀ is the concentration of N-AHT that reduces enzyme activity by 50%.[11]

ParameterDescriptionTypical Value
Top Maximum % Inhibition (Plateau)~100%
Bottom Minimum % Inhibition (Plateau)~0%
HillSlope Steepness of the curve~1.0
IC₅₀ Inhibitor concentration at 50% inhibitionDependent on compound potency

Note on Ki: The IC₅₀ value is dependent on experimental conditions like substrate concentration.[9] To determine the inhibitor binding affinity constant (Ki), which is an absolute value, further experiments are required to determine the mechanism of inhibition (e.g., competitive, non-competitive), followed by application of the Cheng-Prusoff equation.[10][11]

Troubleshooting & Assay Validation

  • High Well-to-Well Variability: Ensure accurate pipetting, thorough mixing, and stable temperature control. Check for inhibitor precipitation.

  • No Inhibition Observed: The compound may not be an inhibitor for this specific MMP, or the starting concentration may be too low. Consider testing against a panel of different MMPs.

  • Assay Robustness (Z'-factor): For HTS applications, assay quality should be validated by calculating the Z'-factor using the 100% activity and reference inhibitor controls. A Z'-factor > 0.5 is considered excellent for screening.[19]

References

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). MDPI. Retrieved from [Link]

  • A new trend to determine biochemical parameters by quantitative FRET assays. (n.d.). PMC. Retrieved from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay. (n.d.). SpringerLink. Retrieved from [Link]

  • Fluorogenic MMP1 Assay Kit - Data Sheet. (n.d.). BPS Bioscience. Retrieved from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay. (2025). SpringerLink. Retrieved from [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024). ResearchGate. Retrieved from [Link]

  • Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. (2012). MDPI. Retrieved from [Link]

  • Development of a periplasmic FRET screening method for protease inhibitory antibodies. (2013). The Ge Lab. Retrieved from [Link]

  • How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. (2013). ResearchGate. Retrieved from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC. Retrieved from [Link]

  • Investigating the Selectivity of Metalloenzyme Inhibitors. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025). NorthEast BioLab. Retrieved from [Link]

  • Inhibitory effects of some schiff bases and metal complexes on xanthine oxidase. (2023). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]

  • Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. (2026). Springer Medizin. Retrieved from [Link]

  • Schiff base compounds as artificial metalloenzymes. (2022). PubMed. Retrieved from [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024). PubMed. Retrieved from [Link]

  • Some Aromatic Schiff Bases and Their Metal Complexes. (2022). IntechOpen. Retrieved from [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs. Retrieved from [Link]

  • Improving a Customer's Enzyme Assay to ensure Product Viability. (2019). Biocatalysts Ltd. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan" troubleshooting mass spectrometry fragmentation

Technical Support Center: Mass Spectrometry of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan Welcome to the technical support guide for troubleshooting the mass spectrometry (MS) analysis of N-(2-Amino-1-hydroxy-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mass Spectrometry of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan

Welcome to the technical support guide for troubleshooting the mass spectrometry (MS) analysis of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan. This document provides in-depth, experience-driven advice to help you navigate common challenges, from signal acquisition to spectral interpretation.

Understanding the Analyte: A Structural Perspective

The compound name "N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan" is non-trivial. Initial searches reveal a PubChem entry (CID 329275) that clarifies the structure is actually Leucyl-Tryptophan , a dipeptide.[1] The original name likely arose from a misinterpretation of its structure as a Schiff base. This dipeptide structure is critical for predicting its behavior in a mass spectrometer.

Key Structural Features:

  • Molecular Formula: C₁₇H₂₃N₃O₃[1]

  • Monoisotopic Mass: 317.1739 Da[1]

  • Two Amino Acid Residues: Leucine and Tryptophan.

  • Peptide Bond: An amide linkage between the two residues.

  • Functional Groups: A free carboxylic acid, a free primary amine (on the leucine residue), and the indole side chain of tryptophan. These groups are key to ionization and fragmentation.

The presence of a basic amine and an acidic carboxyl group makes this dipeptide zwitterionic and highly suitable for electrospray ionization (ESI).

FAQ 1: Issues with Ionization and Signal Intensity

Question: I am observing a very weak or unstable signal for my compound, which I believe to be [M+H]⁺ at m/z 318.18. What are the likely causes and how can I improve my signal?

This is a common issue stemming from suboptimal ionization conditions or sample-related factors.[2][3] A systematic approach is the best way to diagnose the problem.

Causality and Troubleshooting Protocol:
  • Mobile Phase pH is Critical: The ionization efficiency of peptides is highly dependent on the pH of the solution. For positive ion mode ESI, the goal is to promote protonation of the basic sites (the N-terminal amine).

    • Action: Acidify your mobile phase. Adding 0.1% formic acid is the standard starting point. This provides an excess of protons, shifting the equilibrium towards the desired [M+H]⁺ ion and away from unwanted metal adducts.[4][5]

  • Solvent Composition: The choice of organic solvent can affect desolvation efficiency.

    • Action: Acetonitrile is generally preferred over methanol for peptide analysis as it can lead to more efficient ionization. Experiment with different gradients if using LC-MS.

  • Source Parameter Optimization: ESI source parameters must be tuned for your specific analyte and flow rate.[6]

    • Action: Perform a direct infusion of a standard solution (e.g., 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid) to optimize the following:

      • Capillary/Spray Voltage: Start around 3-4 kV for positive mode. Lower voltages can sometimes provide a more stable signal and reduce discharge.[2][7]

      • Drying Gas Flow and Temperature: These are crucial for desolvation. Higher flow rates or temperatures may be needed for highly aqueous mobile phases, but excessive heat can cause in-source fragmentation.[6][8]

      • Nebulizer Pressure: This affects droplet size and, consequently, ionization efficiency.[6]

  • Check for Ion Suppression: Co-eluting compounds from your sample matrix can compete for ionization, suppressing the signal of your analyte.[2][3]

    • Action: If you suspect ion suppression, improve your sample cleanup (e.g., using solid-phase extraction) or enhance chromatographic separation to move the analyte away from interfering matrix components.[3]

Summary of ESI+ Optimization Parameters
ParameterTypical Starting ValueOptimization Goal
Mobile Phase Additive0.1% Formic AcidMaximize [M+H]⁺ signal
Spray Voltage3.5 kVStable spray, maximum ion current
Drying Gas Temp.300-350 °CEfficient desolvation without degradation
Drying Gas Flow8-12 L/minEfficient desolvation
Nebulizer Pressure35-50 psiOptimal droplet formation

FAQ 2: Understanding the Fragmentation Pattern

Question: I've successfully isolated the precursor ion at m/z 318.2, but the MS/MS spectrum is complex. What are the expected fragment ions for Leucyl-Tryptophan?

Peptide fragmentation in collision-induced dissociation (CID) is well-characterized and primarily occurs along the peptide backbone, producing b- and y-type ions. Fragmentation of the amino acid side chains can also occur.

Predicted Fragmentation Pathways:

The primary cleavage site is the peptide bond. Protonation can occur on the N-terminal amine or the amide nitrogen.

  • b-ions: Formed by cleavage of the peptide bond, retaining the charge on the N-terminal fragment.

    • b₁ ion (Leucine): Cleavage of the Leu-Trp peptide bond. This would result in an acylium ion from the leucine residue. Expected m/z = 114.1.

  • y-ions: Formed by cleavage of the peptide bond, retaining the charge on the C-terminal fragment.

    • y₁ ion (Tryptophan): Cleavage of the Leu-Trp peptide bond. This would result in a protonated tryptophan molecule. Expected m/z = 205.1.

  • Tryptophan Side-Chain Fragmentation: The indole side chain of tryptophan is a common site of fragmentation.

    • Loss of the side chain: A characteristic fragment corresponds to the protonated peptide backbone after loss of the indolemethyl group, often observed at m/z 188.1. This is a very common and diagnostic fragment for tryptophan-containing molecules.[9][10]

    • Indole-related ions: Fragments at m/z 130.1 and 146.1 are also characteristic of the tryptophan side chain itself.[11]

  • Leucine Side-Chain Fragmentation:

    • Loss of the isobutyl group: Fragmentation within the leucine side chain can lead to the loss of 43 Da (C₃H₇).

Interpreting a Typical Spectrum:

A NIST library spectrum for this compound shows prominent peaks at m/z 205, 188, and 272 .[1]

  • m/z 205.1: Corresponds to the y₁ ion (protonated Tryptophan).

  • m/z 188.1: A classic tryptophan-related fragment, resulting from the loss of ammonia from the y₁ ion or direct fragmentation involving the side chain.[10]

  • m/z 272.1: Corresponds to the loss of formic acid (HCOOH, 46 Da) from the precursor ion, a common fragmentation for protonated carboxylic acids.

The following diagram illustrates the primary fragmentation pathways for protonated Leucyl-Tryptophan.

G cluster_main Fragmentation of [Leu-Trp+H]⁺ parent [M+H]⁺ m/z 318.2 y1 y₁ ion (Trp+H) m/z 205.1 parent->y1 Peptide Bond Cleavage loss_hcooh [M+H - HCOOH]⁺ m/z 272.2 parent->loss_hcooh Loss of Formic Acid frag_188 [y₁ - NH₃]⁺ m/z 188.1 y1->frag_188 Loss of Ammonia

Caption: Primary fragmentation pathways for Leucyl-Tryptophan.

FAQ 3: Dealing with In-Source Fragmentation and Adducts

Question: My full scan spectrum is messy. I see my expected [M+H]⁺ ion, but also significant peaks at m/z 340.16 ([M+Na]⁺) and fragment ions that should only be in my MS/MS spectrum. How can I clean this up?

This is a two-part problem: unwanted adduct formation and premature (in-source) fragmentation.

Part A: Minimizing Metal Adducts

Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are extremely common in ESI-MS.[4] They arise from trace metal ion contamination in solvents, glassware, or the sample itself.[4][12]

  • Cause: Metal ions (like Na⁺) have a high affinity for molecules with polar groups and can outcompete protons for adduction, especially if the mobile phase is not sufficiently acidic.

  • Troubleshooting Protocol:

    • Use High-Purity Reagents: Ensure you are using LC-MS grade water, solvents, and additives.[12]

    • Improve Lab Hygiene: Avoid glass wherever possible; use polypropylene vials and pipette tips.[4][7] If glass must be used, ensure it is rigorously cleaned. Never use detergents, as they are a major source of contamination.[7][13]

    • Acidify the Mobile Phase: As mentioned in FAQ 1, adding 0.1% formic acid provides a high concentration of H⁺, which competitively binds to the analyte and suppresses the formation of metal adducts.[4][14]

    • Add Ammonium Salts: In some cases, adding a small amount of a volatile salt like ammonium formate or ammonium acetate (e.g., 2-5 mM) can help promote the formation of [M+H]⁺ or [M+NH₄]⁺ ions over sodium adducts.[14]

Part B: Reducing In-Source Fragmentation

In-source fragmentation (or in-source CID) occurs when ions are accelerated in the region between the ESI source and the mass analyzer, causing them to collide with gas molecules and fragment before mass selection.[8][15] Tryptophan-derived metabolites are known to be susceptible to this phenomenon.[9][10][16]

  • Cause: High voltages in the ion optics (like the cone voltage or fragmentor voltage) or high source temperatures impart too much energy to the ions.[8]

  • Troubleshooting Protocol:

    • Reduce Cone/Fragmentor Voltage: This is the most effective way to minimize in-source CID.[8][15] Systematically decrease the voltage setting (e.g., in 10-20 V increments) while monitoring the ratio of the precursor ion to the fragment ions. The goal is to maximize the precursor signal while minimizing the fragment signals.

    • Lower Source Temperature: High temperatures can increase the internal energy of the ions, making them more likely to fragment.[8] Reduce the drying gas temperature to the lowest point that still allows for efficient desolvation.

    • Check for Contamination: A dirty ion source can lead to unstable electric fields and promote fragmentation. Ensure the source is cleaned according to the manufacturer's recommendations.

The following workflow provides a logical approach to diagnosing and solving these common issues.

G start Problem: Messy Full Scan Spectrum check_adducts Observe [M+Na]⁺ or [M+K]⁺? start->check_adducts adducts_yes YES check_adducts->adducts_yes  Yes adducts_no NO check_adducts->adducts_no  No check_insource Observe MS/MS fragments in Full Scan? insource_yes YES check_insource->insource_yes  Yes insource_no NO check_insource->insource_no  No acidify Action: 1. Add 0.1% Formic Acid 2. Use LC-MS grade solvents 3. Use plasticware adducts_yes->acidify adducts_no->check_insource acidify->check_insource reduce_energy Action: 1. Lower Cone/Fragmentor Voltage 2. Reduce Source Temperature insource_yes->reduce_energy end Clean Spectrum: Strong [M+H]⁺ Signal insource_no->end reduce_energy->end

Caption: Troubleshooting workflow for adducts and in-source fragmentation.

References

  • Asakawa, D., et al. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2292-2300. Available from: [Link]

  • ResearchGate. (n.d.). Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis | Request PDF. Available from: [Link]

  • Giumanini, A. G., & Verardo, G. (1996). An improved scheme of leucine derivative fragmentation in mass spectrometry. Amino Acids, 10(3), 273-6. Available from: [Link]

  • Herderich, M., et al. (2000). Electrospray ionization-tandem mass spectrometry for the analysis of tryptophan derivatives in food. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). ESI-MS/MS spectra of (A) tryptophan, (B) N α -methyl tryptophan, and.... Available from: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available from: [Link]

  • PubChem. (n.d.). N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan. Available from: [Link]

  • Li, L., & Sung, M. M. (2009). MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d5-Phe-Nitro-Tyr Leucine Enkephalin. PMC. Available from: [Link]

  • Nitturi, V. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Available from: [Link]

  • ResearchGate. (n.d.). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Available from: [Link]

  • Spengler, B., et al. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. PubMed. Available from: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available from: [Link]

  • LCGC. (n.d.). Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses. Available from: [Link]

  • Sepscience. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Available from: [Link]

  • ResearchGate. (n.d.). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Available from: [Link]

  • Semantic Scholar. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Available from: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available from: [Link]

  • Lu, W., et al. (2018). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PMC. Available from: [Link]

  • Johnson, R. S., et al. (1987). Novel fragmentation process of peptides by collision-induced decomposition in a tandem mass spectrometer: differentiation of leucine and isoleucine. Analytical Chemistry. Available from: [Link]

  • Yaylayan, V. A., & Hartyan, P. (2020). Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. PubMed. Available from: [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available from: [Link]

  • PubMed. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan

Welcome to the technical support guide for the HPLC separation of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the HPLC separation of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you develop a robust and reliable analytical method. Given the novel and complex nature of this analyte, this guide is built upon foundational chromatographic principles and proven strategies for structurally related compounds, such as tryptophan derivatives, ionizable basics, and Schiff bases.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this analyte that will influence my HPLC method development?

A1: Understanding the analyte's structure is the first step. N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan is a complex molecule with several key features that dictate its chromatographic behavior:

  • Tryptophan Moiety: The indole ring provides strong UV absorbance, typically around 280 nm, making UV detection highly suitable. It also contributes significant hydrophobicity.

  • Multiple Ionizable Groups: The molecule possesses a carboxylic acid from the tryptophan backbone and at least two basic amine groups. This zwitterionic nature means its net charge and polarity are highly dependent on the mobile phase pH.[1][2]

  • Schiff Base (Imine) Linkage: The C=N bond can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[3] This potential instability must be considered for sample preparation and mobile phase selection to ensure the analyte's integrity during analysis.

  • Basic Character: The presence of multiple nitrogen atoms makes the compound basic overall. Basic compounds are notoriously prone to interacting with acidic residual silanol groups on standard silica-based HPLC columns, which can lead to significant peak tailing.[4][5][6]

Q2: I'm developing a method from scratch. What is a good starting point for column and mobile phase conditions?

A2: For a novel, polar, and basic compound, a systematic approach starting with reversed-phase (RP) chromatography is recommended. Below is a robust starting point designed to provide good initial retention and peak shape.

Experimental Protocol: Initial Scouting Gradient

  • Column Selection: Begin with a modern, high-purity, base-deactivated C18 column (e.g., Type B silica).[4][6] A common dimension is 4.6 x 150 mm with 3 or 5 µm particles.[7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

    • Rationale: A low pH (around 2.5-3.0) is critical. It protonates the basic analyte, ensuring a consistent charge state, and more importantly, it suppresses the ionization of acidic silanol groups on the column's stationary phase, which is a primary cause of peak tailing for basic compounds.[4][8] TFA also acts as an ion-pairing agent, which can further improve peak shape.[9][10][11] Formic acid is a good alternative, especially if MS detection is planned, as it is less prone to causing ion suppression.[12]

  • Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile.

  • Detection: UV Diode Array Detector (DAD) monitoring at 280 nm, with a broader scan (e.g., 200-400 nm) to confirm the peak purity and identify the true absorbance maximum.

  • Run Conditions: See Table 1 for a typical starting gradient.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended Setting
Column Base-Deactivated C18, 4.6 x 150 mm, 3 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 5% to 95% B in 15 minutes, hold at 95% B for 2 min, return to 5% B in 1 min, equilibrate for 5 min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 280 nm
Q3: How do I confirm the identity of my main peak and check for potential degradation?

A3: For a novel compound, especially a Schiff base, peak confirmation and stability assessment are crucial.

  • Use a Diode Array Detector (DAD): A DAD allows you to collect the full UV spectrum for your peak. The characteristic indole spectrum should be consistent across the entire peak. Any significant spectral differences between the upslope, apex, and downslope suggest co-elution or impurity.

  • On-Column Stability Test: Analyze a freshly prepared sample. Then, let the same sample sit in the autosampler (at a controlled temperature) for several hours or overnight and re-inject. A decrease in the main peak area with the appearance of new, smaller peaks (often one eluting earlier, indicating a more polar degradant) is a strong indicator of instability in the sample solvent or mobile phase.[3]

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry is the definitive tool. It will provide the molecular weight of the compound in your peak, confirming its identity and helping to identify any degradants or impurities.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of complex basic compounds like N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan.

Q1: My main peak is broad and shows significant tailing (asymmetry > 1.5). What is the cause and how can I fix it?

A1: Peak tailing is the most common problem for basic analytes and is almost always caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing.[6]

Solutions (in order of application):

  • Ensure Low Mobile Phase pH: The most effective solution is to suppress silanol ionization. Verify that the pH of your mobile phase is ≤ 3.0.[4][8] Using 0.1% TFA typically achieves a pH of ~2, which is highly effective.

  • Increase Ionic Strength/Modifier Concentration: If tailing persists at low pH, the interaction may have a component of ion-exchange. Sometimes, increasing the TFA concentration to 0.2% can improve peak shape for multi-basic compounds by enhancing the ion-pairing effect and further masking silanols.[13]

  • Use a Modern, Base-Deactivated Column: If you are using an older "Type A" silica column, it will have a high concentration of acidic silanols.[4] Switching to a high-purity, end-capped "Type B" silica column or a hybrid-silica column (like BEH or CSH technologies) is essential for good peak shape with basic compounds.[14]

  • Reduce Injection Mass: Overloading the column can lead to peak fronting or tailing. Try injecting a 5-fold or 10-fold dilution of your sample. If the peak shape improves dramatically, you may be exceeding the column's loading capacity.

G Start Peak Tailing Observed? CheckpH Is Mobile Phase pH <= 3.0? (e.g., using 0.1% TFA) Start->CheckpH Yes LowerpH ACTION: Lower Mobile Phase pH using 0.1% TFA or H3PO4 CheckpH->LowerpH No CheckColumn Are you using a modern, base-deactivated column? CheckpH->CheckColumn Yes LowerpH->CheckpH Re-evaluate SwitchColumn ACTION: Switch to a high-purity C18 or hybrid-silica column CheckColumn->SwitchColumn No CheckOverload Does peak shape improve with a 10x dilution? CheckColumn->CheckOverload Yes SwitchColumn->CheckColumn Re-evaluate ReduceMass ACTION: Reduce injection mass/concentration CheckOverload->ReduceMass Yes GoodPeak Peak Shape Acceptable CheckOverload->GoodPeak No, issue persists. Consider alternative stationary phase. ReduceMass->GoodPeak G cluster_0 Method Development Workflow A 1. Initial Scouting (C18, ACN/H2O w/ TFA) B 2. Evaluate Resolution A->B C 3. Optimize Gradient (Adjust slope and time) B->C Resolution OK, needs optimization D 4. Change Selectivity B->D Resolution Poor F 5. Final Validation C->F E E D->E E->B Re-evaluate

Caption: Systematic workflow for HPLC method development.

Q3: My retention times are drifting from one injection to the next. What are the likely causes?

A3: Retention time instability points to a lack of equilibrium in the system or a change in conditions.

  • Insufficient Column Equilibration: This is the most common cause. Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, a 10-15 column volume flush is recommended. If your flow rate is 1 mL/min and the column volume is ~1.5 mL, this means a 15-20 minute equilibration time.

  • Mobile Phase Issues:

    • Composition: If you are manually mixing mobile phases, slight inaccuracies can cause drift. Using a quaternary pump to mix solvents online is more reproducible.

    • Degassing: Ensure mobile phases are properly degassed to prevent pump cavitation and flow rate fluctuations.

    • pH Instability: If using a buffer near its pKa, small changes in composition can lead to pH shifts and retention changes. [1]Using a strong acid like TFA at 0.1% provides a very stable, low pH.

  • Temperature Fluctuations: Column temperature directly affects retention time. Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).

  • Analyte Instability: As mentioned in FAQ Q3, if the Schiff base is slowly degrading in your sample vial, you may see the primary peak retention time shift or shrink over the course of a long sequence.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC - LCGC International. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - KNAUER. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - LCGC International. [Link]

  • HPLC Peak Tailing - Axion Labs. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. [Link]

  • Optimization of ion-suppression reverse phase-separation of basic compounds using different mobile phases - Macedonian Pharmaceutical Bulletin. [Link]

  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed. [Link]

  • HPLC Column Selection Guide - Restek. [Link]

  • Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? - ResearchGate. [Link]

  • HPLC Column Selection Guide to Help You Achieve the Best Separation - Separation Science. [Link]

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  • A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4'-Nitroacetophenone. - R Discovery. [Link]

  • Preparation of Schiff base Zinc Metal complex (DMAPIMP)2Zn and Development of HPLC Chromatographic method for its analysis - JOCPR. [Link]

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Troubleshooting

Technical Support Center: N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan in High-Throughput Screening

Welcome to the Technical Support Center. This hub provides advanced troubleshooting, validated methodologies, and mechanistic insights for high-throughput screening (HTS) applications utilizing N-(2-Amino-1-hydroxy-4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub provides advanced troubleshooting, validated methodologies, and mechanistic insights for high-throughput screening (HTS) applications utilizing N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan .

Systematically recognized in biochemical literature as the dipeptide Leucyl-Tryptophan (Leu-Trp) [1, 2], this compound serves as a critical probe substrate in two primary drug discovery workflows:

  • Targeting Membrane Dipeptidases (e.g., DPEP1): Screening for inhibitors to prevent the renal degradation of beta-lactam antibiotics and modulate tumor microenvironments [5, 6].

  • Targeting Oligopeptide Transporters (PEPT1/SLC15A1): Profiling prodrug uptake kinetics and evaluating transporter-mediated drug-drug interactions [3, 4].

Module 1: System Architecture & Workflow Visualization

Direct detection of aliphatic/aromatic dipeptide cleavage is difficult in HTS because the reaction lacks a significant chromophore shift. To solve this, we engineer a Coupled-Enzyme Fluorescence Cascade . The target dipeptidase cleaves Leu-Trp into free amino acids. L-Amino Acid Oxidase (L-AAO) selectively oxidizes these products to generate hydrogen peroxide (H2O2), which Horseradish Peroxidase (HRP) utilizes to convert Amplex Red into highly fluorescent resorufin.

G cluster_0 Primary Cleavage Event cluster_1 Coupled Detection System Substrate N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan (Leu-Trp) Products L-Leucine + L-Tryptophan Substrate->Products Hydrolysis Enzyme Target Dipeptidase (e.g., DPEP1) Enzyme->Substrate Catalyzes H2O2 Hydrogen Peroxide (H2O2) Products->H2O2 Oxidation LAAO L-Amino Acid Oxidase (L-AAO) LAAO->Products Catalyzes Signal Resorufin (Ex 530 nm / Em 590 nm) H2O2->Signal Peroxidation HRP HRP + Amplex Red HRP->H2O2 Catalyzes

Leu-Trp HTS Coupled-Enzyme Fluorescence Pathway.

Module 2: Validated HTS Methodologies

To guarantee scientific integrity, every protocol below is designed as a self-validating system , incorporating internal control arms to immediately flag false positives or assay artifacts.

Protocol A: Dipeptidase (DPEP1) Inhibitor Screening

Causality: This assay measures the inhibition of Leu-Trp hydrolysis. Because it relies on secondary coupling enzymes, compounds that inhibit L-AAO or HRP will artificially suppress the signal, masquerading as DPEP1 inhibitors. The validation arm controls for this exact vulnerability.

  • Reagent Preparation: Prepare a 100 mM Leu-Trp stock in 100% DMSO. Dilute to a 2X final assay concentration (100 µM) in Assay Buffer (50 mM HEPES, pH 7.5, 10 µM ZnCl₂). Prepare the Detection Mix: 0.2 U/mL L-AAO, 1 U/mL HRP, and 50 µM Amplex Red in Assay Buffer.

  • Compound Pre-incubation: Dispense 10 µL of target compounds (in 1% DMSO) into a 384-well black microplate. Add 20 µL of recombinant human DPEP1 (0.5 nM final). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Inject 10 µL of the Leu-Trp substrate combined with the Detection Mix.

  • Kinetic Readout: Monitor fluorescence continuously at Ex 530 nm / Em 590 nm for 30 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve.

  • Self-Validating Control Arm (Crucial): Run a parallel counter-screen plate where DPEP1 and Leu-Trp are replaced with 50 µM L-Leucine. If a "hit" compound still suppresses the signal in this plate, it is a false positive acting on the L-AAO/HRP cascade, not a true DPEP1 inhibitor.

Protocol B: PEPT1 (SLC15A1) Transporter Uptake Assay

Causality: PEPT1 is a proton-coupled symporter. When Leu-Trp is actively transported into the cell, protons are co-transported, causing a transient membrane depolarization. Using a fluorescent membrane potential dye allows real-time kinetic measurement of Leu-Trp uptake, distinguishing true transported substrates from compounds that merely bind the receptor without translocation [3].

  • Cell Preparation: Seed MDCK cells stably transfected with human PEPT1 into 384-well clear-bottom plates at 20,000 cells/well. Grow for 48 hours to ensure tight junction formation.

  • Dye Loading: Wash cells with HBSS (pH 7.4). Add 20 µL of Membrane Potential Dye in pH 6.0 uptake buffer (PEPT1 strictly requires an inward proton gradient for activation). Incubate for 30 minutes at 37°C.

  • Compound Addition & Readout: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record the baseline for 10 seconds. Inject 10 µL of Leu-Trp (1 mM final) ± test inhibitors.

  • Data Analysis: Measure the peak depolarization signal (maximum minus minimum fluorescence).

  • Self-Validating Control Arm (Crucial): Run a parallel plate using wild-type MDCK cells lacking PEPT1 expression. A true substrate/inhibitor response will only occur in the PEPT1-transfected cells, validating that the depolarization is strictly transporter-mediated and not a non-specific membrane perturbation or compound autofluorescence.

Module 3: Quantitative Performance Metrics

Use the following benchmark parameters to evaluate the health of your HTS campaigns. Deviations from these metrics indicate systemic assay drift.

Assay ModalityTargetProbe (Leu-Trp) ConcentrationZ'-FactorSignal-to-Background (S/B)Max DMSO Tolerance
Coupled Fluorescence DPEP150 µM (Kₘ ~30 µM)0.75 - 0.82> 15-fold2.5% (v/v)
Membrane Depolarization PEPT11 mM (Kₘ ~1.5 mM)0.65 - 0.704 to 6-fold1.0% (v/v)
LC-MS/MS (RapidFire) PEPT1100 µM0.80 - 0.88> 50-fold5.0% (v/v)

Module 4: Diagnostic Troubleshooting & FAQs

Q: Why is the Z'-factor of the PEPT1 depolarization assay fluctuating wildly between plates? A: Causality: Membrane potential dyes are highly sensitive to temperature gradients and mechanical shear stress. Automated liquid handling can cause physical shear on the cell monolayer, which alters the baseline fluorescence before Leu-Trp transport even begins. Solution: Standardize the pre-read incubation time strictly to 30 minutes at 37°C to ensure thermal equilibrium. Reduce the dispense speed of your automated liquid handler (e.g., to 10-20 µL/sec) to minimize shear-induced artifactual depolarization.

Q: The Leu-Trp substrate appears to be precipitating when injected into the PEPT1 assay buffer. How do we fix this? A: Causality: Leu-Trp contains a hydrophobic indole ring and an isobutyl group, which significantly reduces its aqueous solubility in the low-pH buffers (pH 6.0) required to establish the PEPT1 proton gradient. Solution: Do not prepare intermediate dilutions in cold buffer. Maintain the 100X stock in 100% DMSO at room temperature, and dilute directly into pre-warmed (37°C) assay buffer immediately before injection. Ensure the final DMSO concentration remains ≤1% to prevent cell toxicity.

Q: In the DPEP1 coupled assay, we are seeing a high background fluorescence even in the negative control wells (no enzyme). What is causing this? A: Causality: Amplex Red is highly susceptible to auto-oxidation when exposed to light, or when trace heavy metals are present in the assay buffer. Furthermore, L-AAO can slowly degrade trace contaminating amino acids in the buffer. Solution: Protect the Detection Mix from light at all times. Ensure your HEPES buffer is prepared using ultra-pure, metal-free water. If background persists, add 1 mM EDTA to the buffer to chelate trace metals (ensure this does not strip the essential Zn²⁺ from the DPEP1 active site by titrating the EDTA concentration carefully).

References

  • PubChem. "N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan | CID 329275". URL: [Link]

  • Natural Products (COCONUT). "Leu-Trp". URL: [Link]

  • Molecular Pharmaceutics. "A Novel High-Throughput PepT1 Transporter Assay Differentiates between Substrates and Antagonists". URL: [Link]

  • MDPI Pharmaceutics. "Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1". URL: [Link]

  • Google Patents. "US11286278B2 - DPEP-1 binding agents and methods of use".
  • Applied and Environmental Microbiology. "Purification and Characterization of a Dipeptidase from Lactobacillus helveticus SBT 2171". URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide to Confirming Target Engagement of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan, a Novel IDO1 Inhibitor

This guide provides a comprehensive comparison of methodologies to confirm the target engagement of "N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan" (referred to herein as Compound-T), a novel investigational inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies to confirm the target engagement of "N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan" (referred to herein as Compound-T), a novel investigational inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). We will explore multiple orthogonal approaches, from direct biophysical assays to cellular and downstream pharmacodynamic readouts, offering researchers a robust framework for validating molecular interactions and their functional consequences.

Introduction to IDO1 and the Rationale for Target Engagement

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to N-formylkynurenine. In the context of oncology, IDO1 has emerged as a critical immune checkpoint regulator. By depleting local tryptophan and producing immunosuppressive metabolites, IDO1 expressed by tumor cells or antigen-presenting cells can suppress the activity of effector T cells and promote the function of regulatory T cells, thereby fostering an immune-tolerant tumor microenvironment.

The therapeutic hypothesis is that inhibiting IDO1 can restore anti-tumor immunity. Compound-T represents a new chemical entity designed to achieve this. However, before proceeding to complex functional assays, it is imperative to confirm that Compound-T directly binds to and engages IDO1 within the complex milieu of a living cell. This guide compares several state-of-the-art techniques to achieve this confirmation.

Core Methodologies for Confirming Target Engagement

We will compare three primary methodologies for confirming the target engagement of Compound-T with IDO1:

  • Cellular Thermal Shift Assay (CETSA®): A powerful technique to assess direct target binding in a cellular environment.

  • In-Cell Western™/On-Cell Western: An immunocytochemical method to quantify target protein levels and downstream pathway modulation.

  • Kynurenine/Tryptophan Ratio Analysis: A functional assay measuring the direct enzymatic output of IDO1.

Below is a comparative overview of these techniques:

Technique Principle Throughput Primary Output Strengths Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Low to MediumTarget protein stabilization (ITDRF¹⁰)Direct evidence of binding in live cells; no need for compound labeling.Requires a specific and sensitive antibody for the target protein; optimization of heating temperature is crucial.
In-Cell Western™ Quantification of intracellular protein levels using near-infrared fluorescent antibodies in fixed cells.HighTarget protein expression; downstream signaling events (e.g., phosphorylation).High-throughput; multiplexing capabilities.Indirect measure of target engagement; antibody specificity is critical; fixation can mask epitopes.
Kynurenine/Tryptophan Ratio Analysis Measurement of the enzymatic product (kynurenine) and substrate (tryptophan) in cell culture supernatants or plasma.Medium to HighFunctional inhibition of IDO1 activity.Direct measure of enzymatic activity; highly physiologically relevant.Does not directly confirm target binding; can be influenced by other metabolic pathways.

Experimental Protocols and Comparative Data

Cellular Thermal Shift Assay (CETSA®) for Compound-T

CETSA® is the gold standard for confirming direct target engagement in a physiological context. The principle is that the binding of Compound-T to IDO1 will increase the thermal stability of the IDO1 protein.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Protein Detection A 1. Culture IDO1-expressing cells (e.g., HeLa, SK-OV-3) B 2. Treat cells with Compound-T (various concentrations) and vehicle control A->B C 3. Aliquot cell suspensions B->C D 4. Heat aliquots to a range of temperatures (e.g., 45-65°C) C->D E 5. Lyse cells (freeze-thaw) D->E F 6. Separate soluble and aggregated proteins via centrifugation E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Quantify soluble IDO1 protein (e.g., Western Blot, ELISA) G->H

Caption: CETSA® workflow for assessing Compound-T binding to IDO1.

  • Cell Preparation: Seed SK-OV-3 cells (known to express IDO1 upon stimulation) in complete medium. Stimulate IDO1 expression with 50 ng/mL human interferon-gamma (hIFNγ) for 24-48 hours.

  • Compound Treatment: Harvest cells and resuspend in PBS. Treat cell suspensions with varying concentrations of Compound-T (e.g., 0.1 µM to 30 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., from 46°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C. Include an unheated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble IDO1 by Western Blot using a validated anti-IDO1 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble IDO1 relative to the unheated control at each temperature. The curve for Compound-T treated cells should show a rightward shift compared to the vehicle control, indicating thermal stabilization.

We compare the hypothetical data for Compound-T with a known IDO1 inhibitor, Epacadostat.

Compound Target Cell Line CETSA® Shift (ΔTₘ) Interpretation
Compound-T (Hypothetical) IDO1SK-OV-3+4.2°C at 10 µMStrong evidence of direct target engagement in cells.
Epacadostat IDO1HeLa+3.8°C at 10 µMConfirmed direct target engagement.

This result would strongly indicate that Compound-T physically binds to IDO1 inside intact cells, providing a high degree of confidence in its on-target activity.

In-Cell Western™ for Downstream Functional Effects

While CETSA® confirms binding, an In-Cell Western™ can provide higher throughput confirmation of a downstream consequence of IDO1 inhibition. A key signaling event downstream of tryptophan metabolism is the activation of the GCN2 kinase pathway in response to amino acid starvation. However, for a more direct measure, we will focus on quantifying the levels of the IDO1 enzyme itself after treatment.

ICW_Workflow cluster_prep Cell Seeding & Treatment cluster_fixing Fixing & Permeabilization cluster_staining Immunostaining cluster_imaging Imaging & Analysis A 1. Seed cells in a 96-well plate B 2. Stimulate with hIFNγ to induce IDO1 A->B C 3. Treat with Compound-T and controls B->C D 4. Fix cells with 4% PFA C->D E 5. Permeabilize with Triton X-100 D->E F 6. Block with blocking buffer E->F G 7. Incubate with primary antibody (anti-IDO1) F->G H 8. Incubate with NIR-conjugated secondary antibody G->H I 9. Add cell normalization stain (e.g., CellTag 700) H->I J 10. Scan plate on a NIR imager (e.g., LI-COR Odyssey) I->J K 11. Quantify and normalize fluorescence intensity J->K

Caption: In-Cell Western™ workflow for IDO1 quantification.

  • Cell Seeding: Seed SK-OV-3 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Stimulate with 50 ng/mL hIFNγ for 24 hours. Then, treat with a dose-response of Compound-T for another 24 hours.

  • Fix and Permeabilize: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific binding with a suitable blocking buffer (e.g., LI-COR Intercept® Blocking Buffer).

  • Antibody Incubation: Incubate with a primary antibody against IDO1 overnight at 4°C. Following washes, incubate with a near-infrared (NIR) fluorescently-labeled secondary antibody (e.g., IRDye® 800CW) and a cell normalization stain (e.g., CellTag™ 700 Stain).

  • Imaging: Wash the plate and scan on an NIR imager.

  • Analysis: The integrated intensity of the 800 nm channel (IDO1) is normalized to the 700 nm channel (cell number). This would typically show if the compound affects IDO1 protein expression levels, which should not be the primary mechanism for a direct inhibitor. The true power comes from using this platform to probe downstream markers.

While not a direct measure of target engagement, this method is excellent for assessing downstream pathway modulation. For IDO1, a more relevant In-Cell Western™ would be to measure the phosphorylation of a downstream effector like eIF2α, which is part of the GCN2 stress response.

Compound Endpoint Measured Expected Result Interpretation
Compound-T (Hypothetical) p-eIF2α levelsReversal of IFNγ-induced p-eIF2αFunctional rescue of amino acid stress response, consistent with IDO1 inhibition.
Navoximod (Linrodostat) p-eIF2α levelsReversal of IFNγ-induced p-eIF2αConfirmed downstream pathway modulation.
Kynurenine/Tryptophan (Kyn/Trp) Ratio Analysis

This is the most direct functional assay to measure the consequence of IDO1 engagement by Compound-T. A successful engagement and inhibition will lead to a decrease in the production of kynurenine from tryptophan.

Kyn_Trp_Workflow cluster_prep Cell Culture & Treatment cluster_sample Sample Collection cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A 1. Seed and stimulate cells with hIFNγ B 2. Treat with dose-response of Compound-T A->B C 3. Incubate for 24-48 hours B->C D 4. Collect cell culture supernatant C->D E 5. Precipitate proteins (e.g., with TCA) D->E F 6. Analyze Kynurenine and Tryptophan levels via LC-MS/MS E->F G 7. Calculate Kyn/Trp ratio F->G H 8. Determine IC₅₀ value for Compound-T G->H

Caption: Workflow for Kyn/Trp ratio analysis via LC-MS/MS.

  • Cell Culture: Seed hIFNγ-stimulated SK-OV-3 cells in a 24-well plate.

  • Treatment: Treat cells with a serial dilution of Compound-T and controls.

  • Sample Collection: After 48 hours, collect the cell culture supernatant.

  • Sample Preparation: Precipitate proteins from the supernatant using trichloroacetic acid (TCA). Centrifuge and collect the cleared supernatant.

  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of tryptophan and kynurenine.

  • Data Analysis: Calculate the Kyn/Trp ratio for each treatment condition. Plot the ratio against the log concentration of Compound-T to determine the half-maximal inhibitory concentration (IC₅₀).

Compound Assay Type Cell Line IC₅₀ (nM)
Compound-T (Hypothetical) Cellular Kynurenine ProductionSK-OV-315 nM
Epacadostat Cellular Kynurenine ProductionHeLa10 nM
Navoximod (Linrodostat) Cellular Kynurenine ProductionA37558 nM

This functional data provides a quantitative measure of the potency of Compound-T in a cellular context.

Synthesis and Recommendation

Confirming target engagement is a multi-faceted process that should not rely on a single experimental outcome. For a novel compound like "N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan" (Compound-T), a tiered and orthogonal approach is recommended.

  • Initial Confirmation (Direct Binding): Begin with the Cellular Thermal Shift Assay (CETSA®) . A positive thermal shift provides the most direct and compelling evidence that Compound-T physically interacts with IDO1 in intact cells. This validates the compound's on-target activity and de-risks downstream experiments.

  • Functional Validation (Enzymatic Activity): Follow up with Kynurenine/Tryptophan ratio analysis via LC-MS/MS. This assay confirms that the binding observed in CETSA® translates into the desired functional outcome—the inhibition of IDO1 enzymatic activity. The resulting IC₅₀ value is a critical parameter for understanding the compound's potency.

  • Pathway Analysis (Downstream Effects): Finally, techniques like In-Cell Western™ can be employed to investigate the broader cellular consequences of IDO1 inhibition, such as the rescue of the GCN2-mediated amino acid stress response.

By combining the direct binding evidence from CETSA® with the robust functional data from Kyn/Trp analysis, researchers can build a comprehensive and convincing data package to confirm the target engagement and mechanism of action for Compound-T.

References

  • Title: IDO1 and Tryptophan Metabolism: The New and Old Tales. Source: Annual Review of Cancer Biology. URL: [Link]

  • Title: Indoleamine 2,3-dioxygenase and its therapeutic inhibition in cancer. Source: Nature Reviews Cancer. URL: [Link]

  • Title: IDO1 in Cancer: A Gemini of Immune Checkpoints. Source: Cellular and Molecular Life Sciences. URL: [Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan
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N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan
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